molecular formula C9H8FNO2 B1467734 7-Fluoro-6-methoxyisoindolin-1-one CAS No. 1007455-31-3

7-Fluoro-6-methoxyisoindolin-1-one

Cat. No. B1467734
M. Wt: 181.16 g/mol
InChI Key: PBMQYRIHNKEHPH-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyisoindolin-1-one is a chemical compound with the molecular formula C9H8FNO2 . It has a molecular weight of 181.17 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methoxyisoindolin-1-one contains a total of 22 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It appears as a white to yellow solid .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Isoindoline-1,3-diones have gained significant attention for their potential use in pharmaceutical synthesis .
    • The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
    • One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Herbicides

    • These compounds have also been used in the production of herbicides .
  • Colorants and Dyes

    • Isoindoline-1,3-diones have been used in the production of colorants and dyes .
  • Polymer Additives

    • These compounds have been used as additives in polymers .
  • Organic Synthesis

    • Isoindoline-1,3-diones have been used in organic synthesis .
    • Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
  • Photochromic Materials

    • These compounds have been used in the production of photochromic materials .

Safety And Hazards

The safety information for 7-Fluoro-6-methoxyisoindolin-1-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMQYRIHNKEHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729356
Record name 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxyisoindolin-1-one

CAS RN

1007455-31-3
Record name 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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